Specific Scientific Field: Organic Chemistry.
Summary of the Application: Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is used in the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines.
Methods of Application or Experimental Procedures: Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods.
Summary of the Results or Outcomes: The result of this process is a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol. It features a cyano group and a trifluoromethyl group attached to a nicotinic acid derivative. The compound is recognized for its potential in pharmaceutical applications due to its unique chemical structure, which enhances its reactivity and biological activity .
The biological activity of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate has been investigated in various contexts:
Several synthetic routes have been developed for producing Ethyl 2-cyano-5-(trifluoromethyl)nicotinate:
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate finds applications in several areas:
Studies on Ethyl 2-cyano-5-(trifluoromethyl)nicotinate's interactions with biological systems are essential for understanding its efficacy and safety:
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Cyano-5-(trifluoromethyl)nicotinic acid | 1360930-51-3 | 0.90 |
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | 0.86 |
6-Cyano-5-(difluoromethyl)-4-(trifluoromethyl)nicotinic acid | 1805578-56-6 | 0.88 |
2-Cyano-3-(difluoromethyl)-5-(trifluoromethyl)isonicotinic acid | 1805286-75-2 | 0.85 |
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activities compared to similar compounds. Its trifluoromethyl group significantly influences its electronic properties, making it particularly valuable in medicinal chemistry.